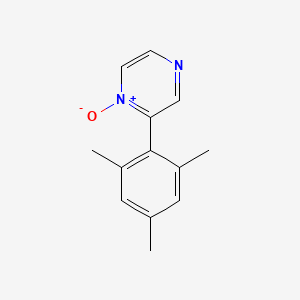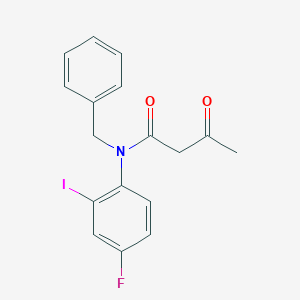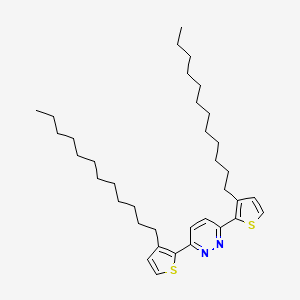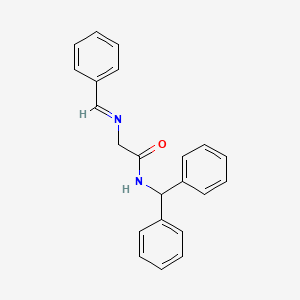
1,3-Bis(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(fluoromethyl)benzene is an organic compound with the molecular formula C8H8F2 It consists of a benzene ring substituted with two fluoromethyl groups at the 1 and 3 positions
Méthodes De Préparation
1,3-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-bis(chloromethyl)benzene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure selective fluorination and high yield.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. These reactors allow for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
1,3-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding fluoromethyl ketones or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can yield fluoromethyl-substituted cyclohexanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-bis(methoxymethyl)benzene, while oxidation with potassium permanganate can produce 1,3-bis(fluoromethyl)benzoic acid.
Applications De Recherche Scientifique
1,3-Bis(fluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable for creating novel materials and pharmaceuticals.
Materials Science: The compound is used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Medicinal Chemistry: Researchers explore its potential as a precursor for fluorinated drugs, which often exhibit improved pharmacokinetic properties due to the presence of fluorine atoms.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems and its use in drug design.
Mécanisme D'action
The mechanism of action of 1,3-bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to desired pharmacological outcomes.
Comparaison Avec Des Composés Similaires
1,3-Bis(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has three fluorine atoms on each methyl group, resulting in different chemical properties and reactivity. It is often used in similar applications but may exhibit enhanced stability and reactivity due to the additional fluorine atoms.
1,3-Difluorobenzene: This compound has two fluorine atoms directly attached to the benzene ring, rather than on methyl groups. Its reactivity and applications differ significantly from this compound due to the absence of the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated benzene derivatives.
Propriétés
Numéro CAS |
921595-53-1 |
|---|---|
Formule moléculaire |
C8H8F2 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1,3-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
Clé InChI |
CSWGHVOWBGYQII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CF)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)



![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)


![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)

![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
